molecular formula C26H18ClN5O2S B2823799 2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024246-40-9

2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B2823799
CAS RN: 1024246-40-9
M. Wt: 499.97
InChI Key: KJXXVJGQEWVSJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a benzyl group, a pyrido[1,2-a]pyrimidin-2-yl group, a methylsulfanyl group, and an imidazo[1,2-c]quinazolin-3-one group.


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. This includes free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary scientific research applications of compounds related to 2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is in the synthesis and evaluation of their antimicrobial activities. Research has demonstrated that compounds within this chemical family, such as those based on quinazoline and pyrimidine derivatives, exhibit significant antimicrobial properties against a variety of gram-positive and gram-negative bacteria as well as fungi. For instance, derivatives synthesized from 6-chloropyridazin3-(2H)-thione showed a high response against bacterial and fungal strains, indicating their potential as novel antimicrobial agents (El-Salam et al., 2013).

Antineoplastic Activity

Another notable application is in the exploration of antineoplastic (anticancer) activities. Benzimidazole condensed ring systems, including benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, have been synthesized and evaluated for their potential as antineoplastic agents. Some of these synthesized derivatives have shown variable degrees of activity against cancer cell lines, highlighting the importance of this chemical framework in the development of new cancer treatments (Abdel-Hafez, 2007).

Antioxidant Potential

Compounds related to this compound have also been investigated for their antioxidant potential. The free radical scavenging activity of these compounds has been evaluated using 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assays, with some derivatives exhibiting profound antioxidant capabilities. This suggests their potential use in mitigating oxidative stress-related conditions (Kumar et al., 2011).

Synthesis and Transformation into Novel Heterocyclic Systems

The chemical structure of this compound lends itself to further chemical transformations, enabling the synthesis of novel heterocyclic ring systems with potential biological activities. Research in this area focuses on the development of new synthetic methods that can lead to the creation of diverse and complex heterocyclic compounds, which could be of significant interest for pharmaceutical applications (Kornicka et al., 2006).

properties

IUPAC Name

2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN5O2S/c27-17-10-11-22-28-18(13-23(33)31(22)14-17)15-35-26-30-20-9-5-4-8-19(20)24-29-21(25(34)32(24)26)12-16-6-2-1-3-7-16/h1-11,13-14,21H,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXXVJGQEWVSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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